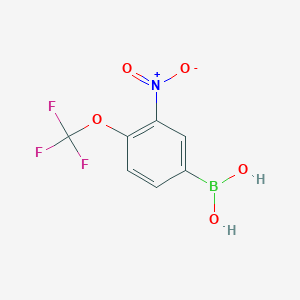
3-Nitro-4-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
Mode of Action
It is known to be a reactant involved in the synthesis of various biologically active molecules .
Biochemical Pathways
It is involved in the synthesis of molecules that inhibit lactate dehydrogenase, a key enzyme in the glycolysis pathway .
Result of Action
It is involved in the synthesis of molecules that have potential therapeutic applications, such as lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The effects of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 3-nitro-4-(trifluoromethoxy)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently employed bases.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the nitro group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-Nitro-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the nitro and trifluoromethoxy groups, which can significantly impact its electronic properties and reactivity. These functional groups make it a valuable compound for fine-tuning the properties of target molecules in synthetic chemistry .
Properties
IUPAC Name |
[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYISZILWXZDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
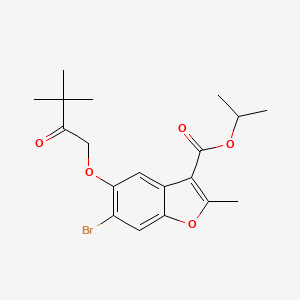
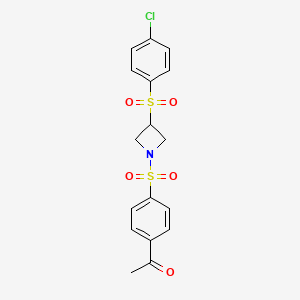
![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)
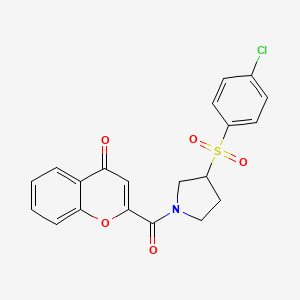
![N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2536657.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)
![ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
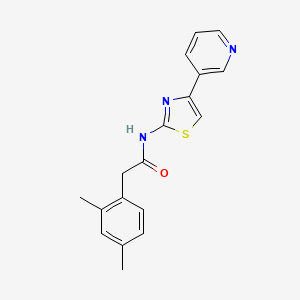
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
